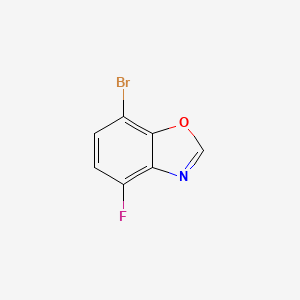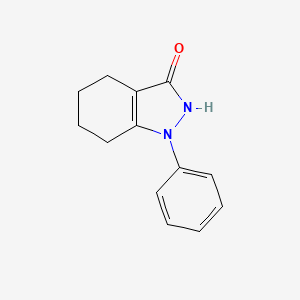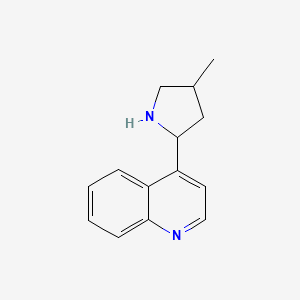![molecular formula C12H15N3O B11889587 1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one CAS No. 947017-23-4](/img/structure/B11889587.png)
1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’H-スピロ[ピペリジン-3,2'-キナゾリン]-4'(3'H)-オンは、ピペリジン環がキナゾリノン部分に融合したユニークな構造フレームワークを特徴とするスピロ化合物です。
準備方法
合成経路と反応条件: 1’H-スピロ[ピペリジン-3,2'-キナゾリン]-4'(3'H)-オンの合成は、通常、1,2-ジヒドロキナゾリン-2-カルボン酸エステルのラクタム化を伴います。 このプロセスは、スピロ環状フレームワークの効率的な構築を可能にする、トレーサーレス固相合成によって達成できます 。反応条件には、ラクタム化プロセスを促進するために、適切な溶媒と触媒の使用が含まれることがよくあります。
工業的生産方法: 1’H-スピロ[ピペリジン-3,2'-キナゾリン]-4'(3'H)-オンの具体的な工業的生産方法は、広く文書化されていませんが、固相合成の原理は、工業的用途にスケールアップできます。これには、反応条件(温度、圧力、溶媒系など)を最適化して、最終生成物の高収率と純度を確保することが含まれます。
化学反応の分析
反応の種類: 1’H-スピロ[ピペリジン-3,2'-キナゾリン]-4'(3'H)-オンは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この反応により、分子に酸素含有官能基を導入できます。
還元: この反応により、酸素含有官能基を除去したり、二重結合を還元したりできます。
置換: この反応により、ある官能基を別の官能基と置換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 一般的な還元剤には、水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)があります。
置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)と求核剤(例:アミン、アルコール)があります。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は、追加の酸素含有官能基を持つキナゾリノン誘導体を生成する可能性があり、還元は、完全に飽和したスピロ環状化合物を生成する可能性があります。
科学研究の応用
1’H-スピロ[ピペリジン-3,2'-キナゾリン]-4'(3'H)-オンは、次のものを含むさまざまな科学研究の応用について調査されています。
化学: この化合物のユニークなスピロ環状構造により、複雑な有機分子の合成のための貴重な構成ブロックとなります.
医学: この化合物の構造的特徴により、特に腫瘍学と神経学の分野で、創薬の候補となっています。
産業: この化合物は、その安定性とユニークな電子特性により、ポリマーやナノマテリアルなどの高度な材料の開発に使用できます.
科学的研究の応用
1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one has been explored for various scientific research applications, including:
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of oncology and neurology.
作用機序
1’H-スピロ[ピペリジン-3,2'-キナゾリン]-4'(3'H)-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な分子標的と経路は、化合物を使用する特定の用途と状況によって異なります .
類似化合物との比較
1’H-スピロ[ピペリジン-3,2'-キナゾリン]-4'(3'H)-オンは、次のものを含む他のスピロ環状化合物と比較できます。
1’H-スピロ[ピロリジン-3,2'-キナゾリン]-2-オン: これらの化合物は、同様のスピロ環状フレームワークを共有していますが、環のサイズと官能基が異なります.
スピロ[インドリン-3,2'-キナゾリン]-4'(3'H)-オン: この化合物は、キナゾリノン部分に融合したインドリン環を持っており、異なる電子特性と立体特性を提供します.
1’H-スピロ[ピペリジン-3,2'-キナゾリン]-4'(3'H)-オンの独自性は、その特定の環状構造とさまざまな化学修飾の可能性にあり、さまざまな用途に適した汎用性の高い化合物となっています。
特性
CAS番号 |
947017-23-4 |
|---|---|
分子式 |
C12H15N3O |
分子量 |
217.27 g/mol |
IUPAC名 |
spiro[1,3-dihydroquinazoline-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C12H15N3O/c16-11-9-4-1-2-5-10(9)14-12(15-11)6-3-7-13-8-12/h1-2,4-5,13-14H,3,6-8H2,(H,15,16) |
InChIキー |
QYBBADXOBPPION-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CNC1)NC3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one](/img/structure/B11889510.png)









![1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B11889569.png)


![2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)-](/img/structure/B11889578.png)
